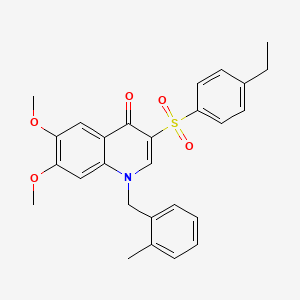

3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(2-methylbenzyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

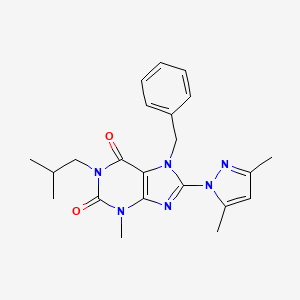

The compound “3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(2-methylbenzyl)quinolin-4(1H)-one” is a chemical substance offered by Benchchem for research purposes. Its molecular formula is C27H27NO5S .

Physical And Chemical Properties Analysis

The average mass of this compound is 461.573 Da, and the monoisotopic mass is 461.166077 Da . No further physical or chemical properties were found.Scientific Research Applications

Synthesis and Chemical Transformations

Chemical synthesis and transformation studies have focused on quinolinone and sulfonamide derivatives, exploring novel synthetic routes and transformations. For example, research on the oxidative dehydrobromination of certain quinoxalinones to quinoxalyl aryl ketones via Kornblum oxidation in dimethyl sulfoxide highlights innovative synthetic pathways for quinoline derivatives, which could be relevant for synthesizing or modifying the compound (Gorbunova & Mamedov, 2006). Similarly, the synthesis of metabolites of certain quinoline carboxylates reveals efficient synthetic routes and protective group strategies, potentially applicable to the synthesis and study of the compound of interest (Mizuno et al., 2006).

Antioxidant Properties

Compounds featuring the quinoline structure have been investigated for their antioxidant properties. For instance, certain coumarin-fused quinolines have shown potential as antioxidants, capable of quenching radicals and inhibiting DNA oxidation. This suggests that similar quinoline sulfonamide derivatives could be explored for their antioxidant capabilities, potentially contributing to research on oxidative stress and its biological implications (Xi & Liu, 2015).

Catalysis and Material Science

Quinoline derivatives have also found applications in catalysis and material science. The synthesis and conversion of o-quinodimethanes from certain benzyl sulfones demonstrate the utility of quinoline sulfonamide structures in creating new materials and catalytic processes. These processes have implications for the development of novel organic materials and catalysts (Lenihan & Shechter, 1999).

Drug Discovery and Medicinal Chemistry

While excluding direct applications in drug use, dosage, and side effects, the structural motifs of quinoline and sulfonamide are extensively explored in medicinal chemistry for their potential therapeutic benefits. The structural analysis and modification of these compounds contribute to the discovery of new drugs and therapeutic agents. Research into the metabolic fate of synthetic cannabinoid receptor agonists based on quinoline sulfonamide structures, for example, underscores the importance of such compounds in understanding drug metabolism and designing compounds with desirable pharmacokinetic properties (Richter et al., 2022).

properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5S/c1-5-19-10-12-21(13-11-19)34(30,31)26-17-28(16-20-9-7-6-8-18(20)2)23-15-25(33-4)24(32-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDKTMBMZQLVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(2-methylbenzyl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)

![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2530618.png)

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)

![2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2530633.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)